N-(2-cyclopropyl-1H-benzimidazol-5-yl)pyridine-2-carboxamide
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Overview
Description
N-(2-cyclopropyl-1H-benzimidazol-5-yl)pyridine-2-carboxamide is a complex organic compound that belongs to the class of benzimidazoles Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyclopropyl-1H-benzimidazol-5-yl)pyridine-2-carboxamide typically involves multiple steps:
Formation of the Benzimidazole Core: The initial step involves the cyclization of o-phenylenediamine with a suitable carboxylic acid or its derivative to form the benzimidazole ring.
Cyclopropyl Substitution:
Pyridine Carboxamide Formation: The final step involves coupling the benzimidazole derivative with pyridine-2-carboxylic acid or its activated derivative (such as an acid chloride) to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the pyridine and benzimidazole rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, N-(2-cyclopropyl-1H-benzimidazol-5-yl)pyridine-2-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound can serve as a probe to study enzyme interactions and cellular pathways. Its benzimidazole core is known for binding to various biological targets, making it useful in biochemical assays.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic effects. Benzimidazole derivatives have shown promise in treating infections, cancer, and inflammatory diseases.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-cyclopropyl-1H-benzimidazol-5-yl)pyridine-2-carboxamide involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes and receptors, modulating their activity. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(1H-benzimidazol-2-yl)pyridine-2-carboxamide: Similar structure but lacks the cyclopropyl group.
N-(2-cyclopropyl-1H-benzimidazol-5-yl)benzamide: Similar structure but with a benzamide group instead of pyridine carboxamide.
Uniqueness
The presence of the cyclopropyl group in N-(2-cyclopropyl-1H-benzimidazol-5-yl)pyridine-2-carboxamide imparts unique steric and electronic properties, which can influence its reactivity and biological activity. This makes it distinct from other benzimidazole derivatives and potentially more effective in certain applications.
Properties
Molecular Formula |
C16H14N4O |
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Molecular Weight |
278.31 g/mol |
IUPAC Name |
N-(2-cyclopropyl-3H-benzimidazol-5-yl)pyridine-2-carboxamide |
InChI |
InChI=1S/C16H14N4O/c21-16(13-3-1-2-8-17-13)18-11-6-7-12-14(9-11)20-15(19-12)10-4-5-10/h1-3,6-10H,4-5H2,(H,18,21)(H,19,20) |
InChI Key |
VUMPHXAZGURFGC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC3=C(N2)C=C(C=C3)NC(=O)C4=CC=CC=N4 |
Origin of Product |
United States |
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